molecular formula C4H11ClN2O B8005541 cis-tetrahydrofuran-3,4-diamine HCl

cis-tetrahydrofuran-3,4-diamine HCl

Cat. No.: B8005541
M. Wt: 138.59 g/mol
InChI Key: SQGJJIWPAKDJQS-HKTIBRIUSA-N
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Description

cis-Tetrahydrofuran-3,4-diamine hydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2O. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of two amine groups at the 3 and 4 positions of the tetrahydrofuran ring, and it is commonly used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tetrahydrofuran-3,4-diamine hydrochloride typically involves the reduction of tetrahydrofuran derivatives. One common method includes the reduction of oxocarbenium ions derived from cyclic acetals or hemiacetals using sodium borohydride (NaBH4) or similar reducing agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high diastereoselectivity.

Industrial Production Methods: Industrial production of cis-tetrahydrofuran-3,4-diamine hydrochloride may involve large-scale reduction processes using catalytic hydrogenation or other efficient reduction techniques. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-Tetrahydrofuran-3,4-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include imines, substituted amines, and other functionalized tetrahydrofuran derivatives.

Scientific Research Applications

cis-Tetrahydrofuran-3,4-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cis-tetrahydrofuran-3,4-diamine hydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of biological systems.

Comparison with Similar Compounds

    cis-3,4-Diphenylpyrrolidine: This compound has a similar ring structure but with phenyl groups instead of amine groups.

    cis-4-Aminotetrahydrofuran-3-yl carbamate: A derivative with a carbamate group at the 4 position.

    cis-3,4-Diaminopyrrolidine: A similar compound with a pyrrolidine ring instead of tetrahydrofuran.

Uniqueness: cis-Tetrahydrofuran-3,4-diamine hydrochloride is unique due to its specific stereochemistry and the presence of two amine groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This makes it valuable in the synthesis of stereochemically complex molecules and in applications requiring specific amine functionalities.

Properties

IUPAC Name

(3R,4S)-oxolane-3,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,5-6H2;1H/t3-,4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGJJIWPAKDJQS-HKTIBRIUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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